molecular formula C13H15ClN2O4S B2826637 1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride CAS No. 2228575-23-1

1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride

Cat. No.: B2826637
CAS No.: 2228575-23-1
M. Wt: 330.78
InChI Key: FOFNJSKYLWRZTL-UHFFFAOYSA-N
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Description

The compound “1-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride” is an organic compound with the CAS Number: 871478-69-2 . It has a molecular weight of 294.33 . The IUPAC name for this compound is 1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-3-piperidinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14N2O4S/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Studies have developed various derivatives of benzothiazoles and piperidines, investigating their synthesis and antimicrobial activities. For example, the synthesis of new pyridine derivatives using amino substituted benzothiazoles and chloropyridine-carboxylic acids demonstrated variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011), (Patel & Agravat, 2007).

Allosteric Modulation of Receptors

  • Research on cannabinoid CB1 receptors indicated that certain compounds, potentially including structural analogues of the specified chemical, bind allosterically to the receptor. This suggests a mechanism through which these compounds could modulate receptor activity, potentially impacting pharmacological research and drug design (Price et al., 2005).

Properties

IUPAC Name

1-(1,1-dioxo-1,2-benzothiazol-3-yl)piperidine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S.ClH/c16-13(17)9-4-3-7-15(8-9)12-10-5-1-2-6-11(10)20(18,19)14-12;/h1-2,5-6,9H,3-4,7-8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFNJSKYLWRZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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